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molecular formula C16H14N2 B8282294 N-Methyl-4-(quinolin-7-yl)aniline

N-Methyl-4-(quinolin-7-yl)aniline

Cat. No. B8282294
M. Wt: 234.29 g/mol
InChI Key: HNKUILHTZUXQBZ-UHFFFAOYSA-N
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Patent
US08691187B2

Procedure details

N-Methyl-4-(quinolin-7-yl)aniline T515 was prepared using general procedure A from 7-bromoquinoline (41 mg, 0.2 mmol) and N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (46 mg, 0.2 mmol). T515 was obtained as a yellow wax (18 mg, 38%). 1H NMR (400 MHz, CDCl3): δ 8.90 (dd, J=4.0, 1.2 Hz, 1H), 8.26 (m, 1H), 8.13 (m, 1H), 7.82-7.81 (m, 2H), 7.64 (m, 2H), 7.34 (dd, J=8.4, 4.4 Hz, 1H), 6.73 (m, 2H), 2.90 (s, 3H); MS (ESI): 235 (M+H+).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[CH3:12][NH:13][C:14]1[CH:19]=[CH:18][C:17](B2OC(C)(C)C(C)(C)O2)=[CH:16][CH:15]=1>>[CH3:12][NH:13][C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][CH:8]=[N:9]3)=[CH:4][CH:3]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
41 mg
Type
reactant
Smiles
BrC1=CC=C2C=CC=NC2=C1
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
CNC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
T515 was obtained as a yellow wax (18 mg, 38%)

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=C(C=C1)C1=CC=C2C=CC=NC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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